Although specific details regarding the synthesis of the (2S,4R)-Fosinopril Sodium Salt are not available in the provided abstracts, a general process for preparing crystalline polymorphs of fosinopril sodium is described. [] This procedure emphasizes minimizing water usage to mitigate the risk of hydrolysis of the active ingredient. It is likely that the synthesis of the specific (2S,4R) stereoisomer would require stereoselective synthetic methodologies or separation techniques like chiral resolution to isolate the desired enantiomer.
Fosinopril sodium, as an ester prodrug, undergoes hydrolysis by esterases in vivo to yield its active metabolite, fosinoprilat. [] This hydrolysis reaction is crucial for the drug's activation and subsequent pharmacological activity. Further chemical reactions analysis could explore the potential reactivity of (2S,4R)-Fosinopril Sodium Salt with other chemical entities, aiding in understanding its stability, potential degradation pathways, and possible metabolic transformations.
(2S,4R)-Fosinopril Sodium Salt, upon hydrolysis to fosinoprilat, acts by specifically and competitively inhibiting ACE. [] This inhibition effectively reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] Consequently, this leads to a decrease in vasopressor activity and a reduction in blood pressure. Additionally, inhibiting angiotensin II formation reduces aldosterone secretion by the adrenal cortex, further contributing to lowering blood pressure through decreased sodium retention and increased serum potassium. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2